N-(2H-1,3-benzodioxol-5-yl)-2-[3-(1-methanesulfonylpiperidin-4-yl)-4-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]acetamide
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Overview
Description
N-(2H-1,3-benzodioxol-5-yl)-2-[3-(1-methanesulfonylpiperidin-4-yl)-4-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]acetamide is a complex organic compound featuring a benzo[d][1,3]dioxole moiety, a piperidine ring, and a triazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2H-1,3-benzodioxol-5-yl)-2-[3-(1-methanesulfonylpiperidin-4-yl)-4-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]acetamide can be achieved through a multi-step process. One approach involves the initial formation of the benzo[d][1,3]dioxole core, followed by the introduction of the piperidine and triazole rings. Key steps include:
Formation of the benzo[d][1,3]dioxole core: This can be synthesized from salicylic acid and acetylenic esters, mediated by CuI and NaHCO3 in acetonitrile.
Introduction of the piperidine ring: This step involves the reaction of the benzo[d][1,3]dioxole derivative with a suitable piperidine precursor under appropriate conditions.
Formation of the triazole ring: The triazole ring can be introduced through a cyclization reaction involving the piperidine derivative and a suitable triazole precursor.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated synthesis equipment and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-(2H-1,3-benzodioxol-5-yl)-2-[3-(1-methanesulfonylpiperidin-4-yl)-4-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the oxidation state of certain functional groups within the molecule.
Substitution: The compound can undergo substitution reactions, where specific atoms or groups are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., KMnO4, H2O2), reducing agents (e.g., NaBH4, LiAlH4), and various catalysts (e.g., Pd/C, CuI). Reaction conditions such as temperature, solvent, and pH are optimized based on the desired reaction.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions may result in modified analogs of the original compound.
Scientific Research Applications
N-(2H-1,3-benzodioxol-5-yl)-2-[3-(1-methanesulfonylpiperidin-4-yl)-4-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]acetamide has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential therapeutic properties, including its ability to interact with specific biological targets.
Biological Research: It is used in studies to understand its effects on various biological pathways and processes.
Industrial Applications: The compound may be used in the development of new materials or as a precursor in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of N-(2H-1,3-benzodioxol-5-yl)-2-[3-(1-methanesulfonylpiperidin-4-yl)-4-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzo[d][1,3]dioxole derivatives, piperidine derivatives, and triazole derivatives. Examples include:
Benzo[d][1,3]dioxole derivatives: Compounds with similar benzo[d][1,3]dioxole cores.
Piperidine derivatives: Compounds featuring piperidine rings with various substituents.
Triazole derivatives: Compounds containing triazole rings with different functional groups.
Uniqueness
N-(2H-1,3-benzodioxol-5-yl)-2-[3-(1-methanesulfonylpiperidin-4-yl)-4-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]acetamide is unique due to its combination of the benzo[d][1,3]dioxole, piperidine, and triazole moieties. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2-[4-methyl-3-(1-methylsulfonylpiperidin-4-yl)-5-oxo-1,2,4-triazol-1-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N5O6S/c1-21-17(12-5-7-22(8-6-12)30(2,26)27)20-23(18(21)25)10-16(24)19-13-3-4-14-15(9-13)29-11-28-14/h3-4,9,12H,5-8,10-11H2,1-2H3,(H,19,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFVWCUPSEMYMLJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN(C1=O)CC(=O)NC2=CC3=C(C=C2)OCO3)C4CCN(CC4)S(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N5O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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